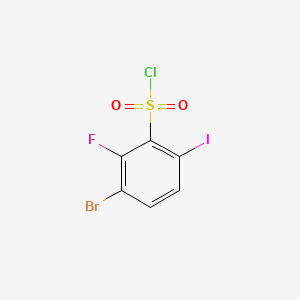
3-Bromo-2-fluoro-6-iodobenzene-1-sulfonylchloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-2-fluoro-6-iodobenzene-1-sulfonylchloride: is an organosulfur compound that contains bromine, fluorine, iodine, and a sulfonyl chloride group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-fluoro-6-iodobenzene-1-sulfonylchloride typically involves multi-step organic reactions. One common method includes the halogenation of a benzene derivative followed by sulfonylation. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and sulfonylation processes. These methods are optimized for efficiency and cost-effectiveness, ensuring the compound is produced in sufficient quantities for research and commercial use.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Bromo-2-fluoro-6-iodobenzene-1-sulfonylchloride can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, fluorine, iodine) can be substituted with other functional groups.
Oxidation and Reduction Reactions: The sulfonyl chloride group can be oxidized or reduced under specific conditions.
Coupling Reactions: This compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium iodide or potassium fluoride can be used under mild conditions.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and boron reagents are typically employed in Suzuki-Miyaura coupling reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated benzene derivatives, while coupling reactions can produce complex aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 3-Bromo-2-fluoro-6-iodobenzene-1-sulfonylchloride is used as a building block for the synthesis of more complex molecules. Its unique combination of halogen atoms and sulfonyl chloride group makes it a versatile intermediate in organic synthesis.
Biology: In biological research, this compound can be used to modify biomolecules, such as proteins and nucleic acids, through chemical reactions. This allows researchers to study the structure and function of these biomolecules in greater detail.
Medicine: In medicine, derivatives of this compound may be explored for their potential therapeutic properties. The presence of multiple halogen atoms can enhance the biological activity of these derivatives, making them candidates for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new materials with specific characteristics.
Wirkmechanismus
The mechanism of action of 3-Bromo-2-fluoro-6-iodobenzene-1-sulfonylchloride involves its ability to undergo various chemical reactions. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, such as amines and alcohols. This reactivity allows the compound to modify other molecules, altering their chemical and physical properties.
Molecular Targets and Pathways: The molecular targets and pathways involved depend on the specific application of the compound. In biological systems, it may interact with proteins and enzymes, affecting their function and activity. In chemical synthesis, it can act as an intermediate, facilitating the formation of new chemical bonds.
Vergleich Mit ähnlichen Verbindungen
2-Bromo-1-fluoro-3-iodobenzene: This compound shares similar halogenation patterns but lacks the sulfonyl chloride group.
3-Bromo-2-fluoro-6-iodobenzene: Similar structure but without the sulfonyl chloride group.
4-Bromo-2-fluoro-6-iodobenzene-1-sulfonylchloride: A positional isomer with the sulfonyl chloride group at a different position on the benzene ring.
Uniqueness: 3-Bromo-2-fluoro-6-iodobenzene-1-sulfonylchloride is unique due to the presence of the sulfonyl chloride group, which imparts distinct reactivity and chemical properties. This makes it a valuable compound for various applications in scientific research and industry.
Eigenschaften
Molekularformel |
C6H2BrClFIO2S |
|---|---|
Molekulargewicht |
399.40 g/mol |
IUPAC-Name |
3-bromo-2-fluoro-6-iodobenzenesulfonyl chloride |
InChI |
InChI=1S/C6H2BrClFIO2S/c7-3-1-2-4(10)6(5(3)9)13(8,11)12/h1-2H |
InChI-Schlüssel |
YKTPJMBGDPFLOX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1Br)F)S(=O)(=O)Cl)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



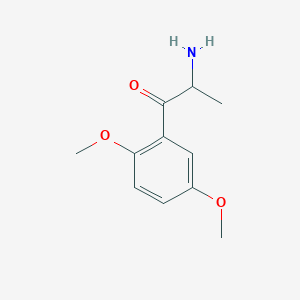
![7-({Spiro[3.3]heptan-1-yl}carbamoyl)heptanoicacid](/img/structure/B13521913.png)

![3-[4-Fluoro-3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13521924.png)
![6-Methyl-3-azabicyclo[3.1.1]heptan-6-ol hydrochloride](/img/structure/B13521930.png)
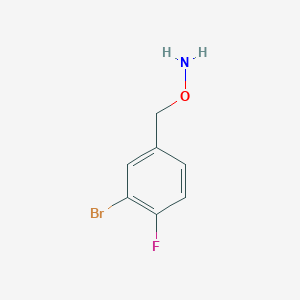
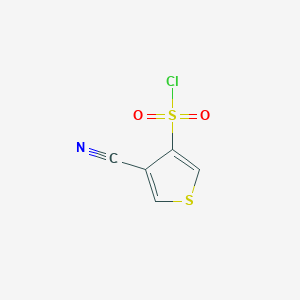

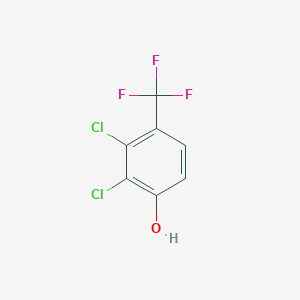
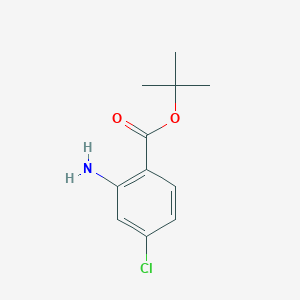
![1-[(Oxolan-3-yl)methyl]piperidin-4-aminedihydrochloride](/img/structure/B13521975.png)
![{5-Phenyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol](/img/structure/B13521979.png)

